[(5-Methoxy-1H-benzimidazol-2-yl)methyl]amine dihydrochloride
Overview
Description
[(5-Methoxy-1H-benzimidazol-2-yl)methyl]amine dihydrochloride is a chemical compound with significant potential in various scientific fields. It is a derivative of benzimidazole, a heterocyclic aromatic organic compound known for its wide range of biological activities. The compound’s structure includes a methoxy group at the 5-position of the benzimidazole ring and a methylamine group at the 2-position, making it a versatile molecule for various applications.
Mechanism of Action
Target of Action
It is known that benzimidazole derivatives can exhibit potent antibacterial activities .
Mode of Action
Compounds with a substituent on the 3rd position of the imidazole ring have been noted to display outstanding antibacterial activity .
Biochemical Pathways
It is known that benzimidazole derivatives can interfere with bacterial protein synthesis .
Result of Action
Benzimidazole derivatives are known to exhibit antibacterial activities .
Biochemical Analysis
Biochemical Properties
[(5-Methoxy-1H-benzimidazol-2-yl)methyl]amine dihydrochloride plays a crucial role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with enzymes involved in metabolic pathways, influencing their activity and stability . The nature of these interactions often involves binding to the active sites of enzymes, thereby modulating their catalytic functions. This compound’s ability to form stable complexes with proteins makes it a valuable tool in studying protein-ligand interactions.
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it can alter the expression of genes involved in metabolic processes, leading to changes in cellular energy production and utilization. Additionally, this compound has been observed to impact cell signaling pathways, which can affect cell growth, differentiation, and apoptosis.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity . This compound also influences gene expression by interacting with transcription factors and other regulatory proteins. These interactions can result in the upregulation or downregulation of specific genes, thereby affecting various cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that this compound remains stable under specific conditions, but it may degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound can result in cumulative effects on cellular processes, which need to be carefully monitored in in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects on cellular function and metabolic processes . At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological functions. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without causing toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play essential roles in metabolic processes . These interactions can affect metabolic flux and alter the levels of various metabolites. By modulating enzyme activity, this compound can influence the overall metabolic balance within cells, making it a valuable tool for studying metabolic regulation.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments. Understanding the transport mechanisms is crucial for optimizing the compound’s efficacy and minimizing potential side effects.
Subcellular Localization
This compound exhibits specific subcellular localization patterns that influence its activity and function . Targeting signals and post-translational modifications direct the compound to particular compartments or organelles within the cell. This localization is essential for its interaction with target biomolecules and the subsequent biochemical effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(5-Methoxy-1H-benzimidazol-2-yl)methyl]amine dihydrochloride typically involves the reaction of 5-methoxy-1H-benzimidazole with formaldehyde and ammonium chloride under acidic conditions. The reaction proceeds through the formation of an intermediate, which is then treated with hydrochloric acid to yield the dihydrochloride salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction is typically carried out in large reactors with precise temperature and pH control to optimize yield and purity .
Chemical Reactions Analysis
Types of Reactions
[(5-Methoxy-1H-benzimidazol-2-yl)methyl]amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The compound can be reduced to form different derivatives with altered biological activities.
Substitution: The methylamine group can be substituted with other functional groups to create new compounds with diverse properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Various nucleophiles can be used for substitution reactions, including amines, thiols, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 5-hydroxy-1H-benzimidazole derivatives, while reduction can produce different amine derivatives .
Scientific Research Applications
[(5-Methoxy-1H-benzimidazol-2-yl)methyl]amine dihydrochloride has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with various biological targets.
Medicine: It has shown promise in the development of new pharmaceuticals, particularly as an antimicrobial and anticancer agent.
Industry: The compound is used in the development of corrosion inhibitors and other industrial chemicals .
Comparison with Similar Compounds
[(5-Methoxy-1H-benzimidazol-2-yl)methyl]amine dihydrochloride is unique compared to other benzimidazole derivatives due to its specific functional groups and their positions on the benzimidazole ring. Similar compounds include:
- 5-Methoxy-2-[(methylthio)methyl]-1H-benzimidazole
- 5-Methoxy-2-[(methylsulfinyl)methyl]-1H-benzimidazole
- 5-Methoxy-2-[(methylsulfonyl)methyl]-1H-benzimidazole
These compounds share the benzimidazole core structure but differ in their substituents, leading to variations in their chemical and biological properties .
Properties
IUPAC Name |
(6-methoxy-1H-benzimidazol-2-yl)methanamine;dihydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O.2ClH/c1-13-6-2-3-7-8(4-6)12-9(5-10)11-7;;/h2-4H,5,10H2,1H3,(H,11,12);2*1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGNLSJXLMAQALY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(N2)CN.Cl.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13Cl2N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40677598 | |
Record name | 1-(6-Methoxy-1H-benzimidazol-2-yl)methanamine--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40677598 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
175530-52-6, 1255717-63-5 | |
Record name | 1-(6-Methoxy-1H-benzimidazol-2-yl)methanamine--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40677598 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(6-Methoxy-1H-benzimidazol-2-yl)methanamine dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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